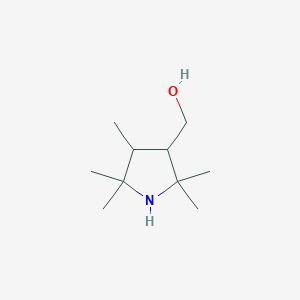
deoxyuvidin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyuvidin B is a drimane-type sesquiterpenoid, a class of natural products known for their diverse chemical structures and biological activities. These compounds are typically derived from marine fungi and have been the subject of extensive research due to their potential pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deoxyuvidin B involves several steps, starting from the basic drimane skeleton. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using marine-derived fungi such as Aspergillus ustus. The fungi are cultured under controlled conditions to optimize the production of this compound, which is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxyuvidin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxyuvidin .
Wissenschaftliche Forschungsanwendungen
Deoxyuvidin B has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent and its ability to modulate immune responses.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations
Wirkmechanismus
The mechanism of action of deoxyuvidin B involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuvidin B is similar to other drimane-type sesquiterpenoids such as:
- Deoxyuvidin
- Strobilactone B
- RES-1149-2
- Ophiobolin H
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific biological activities.
Eigenschaften
| 74635-90-8 | |
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(4S,4aR,7S,8aR)-7-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
InChI |
InChI=1S/C15H24O3/c1-9-7-11(17)13-14(2,3)12(18)5-6-15(13,4)10(9)8-16/h7,10,12-13,16,18H,5-6,8H2,1-4H3/t10-,12-,13-,15+/m0/s1 |
InChI-Schlüssel |
VVTJHIHLGAFNHR-GZCFXPHUSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CC[C@@H](C2(C)C)O)C |
Kanonische SMILES |
CC1=CC(=O)C2C(C(CCC2(C1CO)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)


![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
